JAK2 Binding Affinity: (S)-Enantiomer vs. JAK1 and JAK3 Selectivity Window
The (S)-enantiomer AC-410, the active JAK2-inhibitory component of the racemate, exhibits a Kd of 0.18 nM for JAK2, with 14-fold selectivity over JAK1 (Kd = 2.5 nM) and 28-fold selectivity over JAK3 (Kd = 5 nM) [1]. This selectivity window contrasts with the pan-JAK profile of ruxolitinib, which inhibits JAK1 and JAK2 with comparable potency (JAK1 IC50 = 3.3 nM, JAK2 IC50 = 2.8 nM in biochemical assays) [2]. The racemate retains JAK2 potency while adding adenosine A3 antagonism from the (R)-enantiomer.
| Evidence Dimension | JAK2 binding affinity (Kd) and selectivity ratio vs JAK1/JAK3 |
|---|---|
| Target Compound Data | JAK2 Kd = 0.18 nM; JAK1 Kd = 2.5 nM (14×); JAK3 Kd = 5 nM (28×) [S-enantiomer] |
| Comparator Or Baseline | Ruxolitinib: JAK2 IC50 = 2.8 nM; JAK1 IC50 = 3.3 nM (~1.2× selectivity) |
| Quantified Difference | >15× higher JAK2 binding affinity; >10× greater JAK2/JAK1 selectivity ratio |
| Conditions | AC-410: Kd determined by dissociation constant assay (origin not fully specified); Ruxolitinib: biochemical IC50 from published literature |
Why This Matters
Higher JAK2 selectivity may reduce JAK1-mediated adverse effects (e.g., myelosuppression) and offers a differentiated pharmacological tool phenotype for target validation studies.
- [1] BindingDB. BDBM214689 (S)-enantiomer: JAK2 Kd 0.18 nM, JAK1 Kd 2.5 nM, JAK3 Kd 5 nM. Data curated by ChEMBL from US9295672. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=214689 (accessed 2026-05-03). View Source
- [2] Quinn, J. et al. (2013) 'IL-6/JAK-STAT3 inhibitors: a patent review', Expert Opinion on Therapeutic Patents. Table 1: ruxolitinib JAK1/JAK2 IC50 values. View Source
